1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea
Overview
Description
1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea is an organic compound that features a benzothiadiazole moiety linked to a phenylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea typically involves the reaction of 2,1,3-benzothiadiazole derivatives with phenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiadiazole derivatives.
Scientific Research Applications
1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea involves its interaction with specific molecular targets. The benzothiadiazole moiety can act as an electron acceptor, facilitating charge transfer processes. This property is particularly useful in optoelectronic applications. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2,1,3-Benzothiadiazol-4-yl isocyanate
- 2,1,3-Benzothiadiazol-4-yl isothiocyanate
- N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine
Comparison: 1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea is unique due to its combination of the benzothiadiazole and phenylurea groups. This combination imparts distinct electronic and structural properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(14-9-5-2-1-3-6-9)15-10-7-4-8-11-12(10)17-19-16-11/h1-8H,(H2,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGUWQAALJPDJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=NSN=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330085 | |
Record name | 1-(2,1,3-benzothiadiazol-4-yl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690990-88-6 | |
Record name | 1-(2,1,3-benzothiadiazol-4-yl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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